2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18287706
Molecular Formula: C5H11ClN2S2
Molecular Weight: 198.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClN2S2 |
|---|---|
| Molecular Weight | 198.7 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2S2.ClH/c6-1-3-8-5-7-2-4-9-5;/h1-4,6H2;1H |
| Standard InChI Key | IBXZQKUMGIGKEN-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=N1)SCCN.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 4,5-dihydrothiazole ring—a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively—linked via a thioether (-S-) group to an ethanamine moiety. The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications. Key structural motifs include:
-
Dihydrothiazole core: Partial saturation at the 4,5-positions reduces ring strain compared to fully aromatic thiazoles, potentially influencing conformational flexibility and binding interactions .
-
Thioether linkage: The -S- bridge may enhance metabolic stability compared to ether or amine linkages .
-
Protonated amine: The ethylamine group, when protonated, facilitates ionic interactions with biological targets such as kinase ATP-binding pockets .
Spectroscopic Identification
While direct spectral data for this compound are unavailable, analogous thiazole derivatives provide insights:
-
IR spectroscopy: Expected bands include ~3400 cm⁻¹ (N–H stretch of the amine), ~2550 cm⁻¹ (S–H in thioether, if present), and 1650–1600 cm⁻¹ (C=N stretch in the thiazole ring) .
-
NMR:
-
¹H NMR: The dihydrothiazole protons (H-4 and H-5) typically resonate as multiplet signals at δ 2.5–3.5 ppm, while the thioether-linked ethylene group (-SCH₂CH₂-) appears as a triplet near δ 3.0–3.5 ppm .
-
¹³C NMR: The thiazole C-2 (bearing the sulfur) resonates at δ 160–170 ppm, with the adjacent saturated carbons (C-4/C-5) near δ 25–35 ppm .
-
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-((4,5-dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride likely involves multi-step sequences analogous to those reported for related thiazoles:
Thiazole Ring Formation
Cyclocondensation of thiourea with α-bromoketones or α-halo carbonyl compounds is a well-established method. For example, 4,5-dihydrothiazoles are synthesized via reaction of 2-bromocyclohexane-1,3-dione with thiourea in ethanol under reflux . Adapting this approach, the dihydrothiazole core could be generated using 2-chloroacetamide intermediates .
Thioether Incorporation
Nucleophilic substitution reactions are ideal for introducing the thioether moiety. Chloroacetyl chloride reacts with thiols or amines to form thioacetamides or acetamides, respectively . For instance, substituting a chlorine atom in α-halo acetamides with 2-mercaptoethylamine would yield the target thioether linkage .
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or acetone), followed by recrystallization to obtain the hydrochloride salt .
Optimization Strategies
Recent advances emphasize green chemistry principles:
-
Ultrasound-assisted synthesis: Reduces reaction times from hours to minutes while improving yields .
-
Catalytic methods: Anhydrous K₂CO₃ or triethylamine in DMF facilitates efficient nucleophilic substitutions .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO). The thioether linkage enhances stability against oxidative degradation compared to sulfides .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar hydrochlorides reveals melting points between 180–220°C, with decomposition temperatures exceeding 250°C .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the dihydrothiazole ring (e.g., substituents at C-4/C-5) and amine chain length could optimize target affinity.
In Vivo Efficacy Studies
Rodent models are needed to evaluate pharmacokinetics and toxicity. The hydrochloride salt’s solubility favors oral or intravenous administration.
Computational Modeling
Molecular docking against tubulin (PDB: 1SA0) and CDK2 (PDB: 1AQ1) could predict binding modes, guiding rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume